molecular formula C17H27BO3 B1405934 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane CAS No. 1174548-77-6

4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane

Cat. No. B1405934
M. Wt: 290.2 g/mol
InChI Key: IHUBHQWDTIKAGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

Boronic acid pinacol ester compounds, which include 4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane, are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Scientific Research Applications

Synthesis and Chemical Properties

4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane and its derivatives are pivotal in the development of chemical synthesis methods and materials science. Researchers have synthesized various boronic acid derivatives, exploring their reactivity and applications. For instance, Spencer et al. (2002) described the synthesis of mercapto- and piperazino-methyl-phenylboronic acid derivatives, assessing their activity against serine proteases, including thrombin, highlighting no significant S–B or N–B coordination in these compounds (Spencer et al., 2002). Nie et al. (2020) developed a 4-substituted pyrene derivative for H2O2 detection in living cells, demonstrating the functionalization of pyrene as an effective strategy for developing novel pyrene-based materials (Nie et al., 2020).

Molecular Structure and Characterization

The structural characterization of these compounds often involves X-ray diffraction studies. Coombs et al. (2006) prepared a specific dioxaborolane compound, offering insights into its molecular structure through single-crystal X-ray diffraction, revealing no significant intra- or intermolecular interactions with the boron atom (Coombs et al., 2006). Such detailed structural analyses are crucial for understanding the reactivity and potential applications of these compounds in various fields.

Applications in Material Science and Catalysis

These compounds also play a significant role in the development of new materials and catalysis. Das et al. (2015) utilized these derivatives to synthesize boron-containing stilbene derivatives, exploring their potential in creating new materials for LCD technology and investigating their biological activity for neurodegenerative diseases (Das et al., 2015). Büttner et al. (2007) developed a new building block for synthesizing silicon-based drugs and odorants, demonstrating the high synthetic potential of such compounds (Büttner et al., 2007).

Advancements in Polymer Science

Furthermore, these compounds are pivotal in polymer science, enabling precise synthesis and functionalization of polymers. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a dioxaborolane-substituted thiophene monomer, yielding polymers with narrow molecular weight distribution and high regioregularity, indicating the importance of catalyst-transfer mechanisms in polymer synthesis (Yokozawa et al., 2011).

Safety And Hazards

The safety and hazards of this specific compound are not mentioned in the available resources .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-pentoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-6-7-8-13-19-15-11-9-14(10-12-15)18-20-16(2,3)17(4,5)21-18/h9-12H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUBHQWDTIKAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(4-(pentyloxy)phenyl)-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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